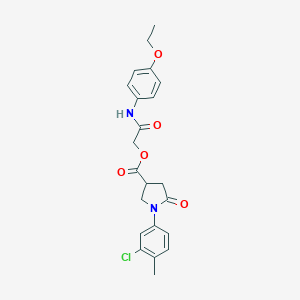![molecular formula C17H19NO5 B270979 N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is commonly referred to as DMHF and is a cyclic amide that contains a furan ring. DMHF has been found to exhibit a range of biological activities, making it a promising candidate for various research applications.
Mechanism of Action
DMHF exerts its biological effects through the modulation of various signaling pathways. The compound has been found to inhibit the activity of enzymes that are involved in the production of inflammatory mediators. DMHF has also been shown to activate the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defenses. Additionally, DMHF has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
DMHF has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. DMHF has also been found to protect neurons from oxidative stress, which is a common mechanism of neurodegeneration. Additionally, DMHF has been shown to induce cell death in cancer cells by activating apoptotic pathways.
Advantages and Limitations for Lab Experiments
DMHF has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological activity has been well-characterized. DMHF has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of DMHF is that it is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for research on DMHF. One area of interest is the development of DMHF-based therapies for cancer and neurodegenerative diseases. Another area of research is the identification of novel targets for DMHF, which could lead to the discovery of new therapeutic applications. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of DMHF, which could inform the development of optimal dosing regimens.
Synthesis Methods
DMHF can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then subjected to a series of reactions that result in the formation of DMHF. The synthesis of DMHF has been optimized to increase yields and reduce the number of steps required to produce the compound.
Scientific Research Applications
DMHF has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. DMHF has also been investigated for its ability to inhibit the growth of bacteria and viruses. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical settings.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-21-9-3-4-11(13(7-9)22-2)18-16(19)14-8-5-10-12(6-8)23-17(20)15(10)14/h3-4,7-8,10,12,14-15H,5-6H2,1-2H3,(H,18,19) |
InChI Key |
MWDYKHNXLCGCKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)